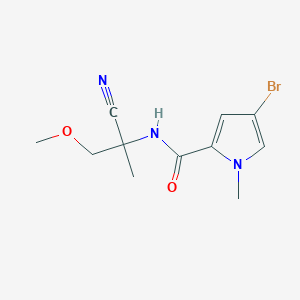

tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group is used as a protecting group for amines in organic synthesis . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .Molecular Structure Analysis

The molecular structure of such compounds often involves the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Chemical Reactions Analysis

The chemical reactions involving such compounds often involve the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds often involve the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Aplicaciones Científicas De Investigación

Synthesis of Specific Compounds

- An efficient synthesis method for a compound starting from oxoacetic acid monohydrate was developed, utilizing tert-butoxycarbonyl as a key intermediate. This method highlights the role of tert-butoxycarbonyl in the synthesis of complex organic molecules (Vaid et al., 2013).

Chiral Glycine Derivative Synthesis

- A chiral glycine derivative, relevant for the synthesis of acid-sensitive and highly hindered α-amino-acid methyl esters, utilizes tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate. This demonstrates the compound's utility in producing specialized amino acids (Hoffmann & Seebach, 1997).

Dynamic Kinetic Resolution

- The compound was used as a chiral auxiliary in dynamic kinetic resolution, a process important in synthesizing biologically active compounds. This underscores its role in stereoselective organic synthesis (Kubo et al., 1997).

Synthesis of Natural Product Biotin

- It served as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. This indicates its significance in the synthesis of essential biological compounds (Qin et al., 2014).

Novel Synthesis Approaches

- The compound was involved in novel synthesis approaches for creating new types of cyclic amino acids, showcasing its versatility in organic synthesis methods (Hao et al., 2000).

Chemical Conversion Studies

- It was used in chemical conversion studies, such as converting the 4-carboxamide group of certain compounds, highlighting its role in facilitating complex chemical transformations (Kojima et al., 2000).

Enantioselective Synthesis

- The compound played a role in enantioselective synthesis of neuroexcitant analogues, indicating its importance in the preparation of specific, biologically active molecules (Pajouhesh & Curry, 1998).

Use as a Chiral Auxiliary

- It was used as a chiral auxiliary in dipeptide synthesis, showing its utility in peptide chemistry (Studer et al., 1995).

Activation of Carboxylic Acids

- The compound facilitated the activation of carboxylic acids as active esters, an important step in the synthesis of various organic compounds (Basel & Hassner, 2002).

Alkoxide Anion Triggered Group Migration

- It was involved in N→O tert-butyloxycarbonyl (Boc) group migration studies, a unique chemical process (Xue & Silverman, 2010).

Mecanismo De Acción

Target of Action

It is known that tert-butyl esters, such as this compound, are often used in peptide synthesis . They are typically used as protected forms of amino acids, which suggests that their targets could be enzymes or receptors that interact with these amino acids.

Mode of Action

The compound acts as a protected form of an amino acid in peptide synthesis . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino part of the amino acid, preventing it from reacting prematurely during the synthesis process . The Boc group can be removed under acidic conditions when the desired reactions have taken place .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The result of the compound’s action is the formation of dipeptides in peptide synthesis . The compound, acting as a protected form of an amino acid, allows for controlled peptide synthesis, preventing unwanted reactions from occurring .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability and reactivity can be influenced by the pH of the environment, as the Boc group is removed under acidic conditions .

Safety and Hazards

Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups . To expand the applicability of AAILs, we prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Direcciones Futuras

To expand the applicability of AAILs, we prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Propiedades

IUPAC Name |

tert-butyl 4-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCZFTGHOVFXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)

![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)

![N-(2,5-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2842748.png)

![1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2842751.png)

![[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2842754.png)